molecular formula C17H23ClN4O2S B10972564 1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine

1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B10972564
M. Wt: 382.9 g/mol
InChI Key: VJBVNUOZZWSEBC-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenylsulfonyl group and a 1,3,5-trimethyl-1H-pyrazol-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine typically involves multiple steps, starting with the preparation of the core piperazine structure. The piperazine ring can be functionalized through nucleophilic substitution reactions to introduce the 2-chlorophenylsulfonyl group. The 1,3,5-trimethyl-1H-pyrazol-4-ylmethyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the chlorophenyl group would yield phenyl derivatives .

Scientific Research Applications

1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenyl)sulfonyl]-4-methylpiperazine
  • 1-[(2-chlorophenyl)sulfonyl]-4-ethylpiperazine
  • 1-[(2-chlorophenyl)sulfonyl]-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Uniqueness

1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to the presence of both the 2-chlorophenylsulfonyl and the 1,3,5-trimethyl-1H-pyrazol-4-ylmethyl groups. This combination of functional groups imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C17H23ClN4O2S

Molecular Weight

382.9 g/mol

IUPAC Name

1-(2-chlorophenyl)sulfonyl-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine

InChI

InChI=1S/C17H23ClN4O2S/c1-13-15(14(2)20(3)19-13)12-21-8-10-22(11-9-21)25(23,24)17-7-5-4-6-16(17)18/h4-7H,8-12H2,1-3H3

InChI Key

VJBVNUOZZWSEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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